molecular formula C4H7IO B571464 2-(Iodomethyl)oxetane CAS No. 121138-00-9

2-(Iodomethyl)oxetane

Cat. No. B571464
CAS RN: 121138-00-9
M. Wt: 198.003
InChI Key: JVPHNTROOBLPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Iodomethyl)oxetane is a chemical compound with the molecular formula C4H7IO . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of oxetane derivatives has been a subject of numerous studies. The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . In 2014, Bull and co-workers reported an anionic substitution cyclization reaction to form 2-functionalized oxetanes, forming the C2–C3 bond .


Molecular Structure Analysis

The carbon–oxygen bond length in unsubstituted oxetane is 1.46 Å and the carbon–carbon bond length is 1.53 Å, which results in bond angles of 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C), by X-ray at 90 K .


Chemical Reactions Analysis

The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical And Chemical Properties Analysis

2-(Iodomethyl)oxetane has a molecular weight of 198.00 g/mol . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility .

Scientific Research Applications

  • Synthesis and Broncholytic Activity : 2-(Iodomethyl)oxetane has been utilized as an intermediate in the synthesis of various derivatives, including 3,3-disubstituted oxetanes. These compounds have shown potential for broncholytic activity and other medicinal applications (Zarudii et al., 1985).

  • Drug Discovery Applications : Oxetanes, including 2-(Iodomethyl)oxetane, can significantly influence aqueous solubility, lipophilicity, metabolic stability, and conformational preferences in drug molecules. These properties make oxetanes valuable for enhancing the physicochemical and metabolic characteristics of pharmaceutical compounds (Wuitschik et al., 2010).

  • UV Spectra Analysis : Research involving the ultraviolet spectra of mono and bisnitronate anions derived from 3,3-bis(iodomethyl)oxetane has provided insights into the effects of small rings on electronic spectra. This understanding is beneficial for the development of new compounds in organic chemistry (Nielsen & Finnegan, 1966).

  • Synthesis of Heterocyclic Compounds : 2-(Iodomethyl)oxetane and other oxetane derivatives are used as intermediates in the synthesis of various heterocyclic compounds. This synthesis often involves strategies like ring expansion, ring opening, and C-2 functionalization (Malapit & Howell, 2015).

  • Thalidomide and Lenalidomide Analogs : Oxetanes, including 2-(Iodomethyl)oxetane, have been used to create analogs of thalidomide and lenalidomide. These analogs possess similar physicochemical and in vitro properties to the parent drugs but show differences in human plasma stability (Burkhard et al., 2013).

  • Functional Polymers : Oxetane derivatives, including those related to 2-(Iodomethyl)oxetane, have been explored for the design of functional polymers. These polymers contain a soft, somewhat polar polyether network and are used as polymer supports (Motoi et al., 1989).

  • Protein Modification : Oxetanes, including derivatives of 2-(Iodomethyl)oxetane, have been used for the site-selective modification of proteins. This method involves the chemoselective alkylation of cysteine in proteins, which can lead to the identification of novel drug candidates with improved properties (Boutureira et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Oxetanes have gained significant interest in medicinal chemistry as small, polar, and 3-dimensional motifs with potential as isosteres of carbonyl groups . This perspective analyzes recent applications of oxetanes in drug discovery, covering the benefits of appending the oxetane motif, synthetic strategies employed, and potential pitfalls, challenges, and future directions .

properties

IUPAC Name

2-(iodomethyl)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO/c5-3-4-1-2-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPHNTROOBLPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677806
Record name 2-(Iodomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121138-00-9
Record name 2-(Iodomethyl)oxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.